Cas no 1337350-40-9 (2-methoxy-6-(pyrrolidin-3-yl)methylphenol)
2-methoxy-6-(pyrrolidin-3-yl)methylphenol Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-6-(pyrrolidin-3-yl)methylphenol
- 2-methoxy-6-[(pyrrolidin-3-yl)methyl]phenol
- 1337350-40-9
- EN300-1798516
-
- Inchi: 1S/C12H17NO2/c1-15-11-4-2-3-10(12(11)14)7-9-5-6-13-8-9/h2-4,9,13-14H,5-8H2,1H3
- InChI Key: UZCOKUREPZJBLD-UHFFFAOYSA-N
- SMILES: OC1C(=CC=CC=1CC1CNCC1)OC
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 41.5Ų
2-methoxy-6-(pyrrolidin-3-yl)methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1798516-0.05g |
2-methoxy-6-[(pyrrolidin-3-yl)methyl]phenol |
1337350-40-9 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1798516-0.1g |
2-methoxy-6-[(pyrrolidin-3-yl)methyl]phenol |
1337350-40-9 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1798516-0.25g |
2-methoxy-6-[(pyrrolidin-3-yl)methyl]phenol |
1337350-40-9 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1798516-0.5g |
2-methoxy-6-[(pyrrolidin-3-yl)methyl]phenol |
1337350-40-9 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1798516-1.0g |
2-methoxy-6-[(pyrrolidin-3-yl)methyl]phenol |
1337350-40-9 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1798516-2.5g |
2-methoxy-6-[(pyrrolidin-3-yl)methyl]phenol |
1337350-40-9 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1798516-5.0g |
2-methoxy-6-[(pyrrolidin-3-yl)methyl]phenol |
1337350-40-9 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1798516-10.0g |
2-methoxy-6-[(pyrrolidin-3-yl)methyl]phenol |
1337350-40-9 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1798516-1g |
2-methoxy-6-[(pyrrolidin-3-yl)methyl]phenol |
1337350-40-9 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1798516-5g |
2-methoxy-6-[(pyrrolidin-3-yl)methyl]phenol |
1337350-40-9 | 5g |
$3520.0 | 2023-09-19 |
2-methoxy-6-(pyrrolidin-3-yl)methylphenol Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-methoxy-6-(pyrrolidin-3-yl)methylphenol
Professional Introduction to 2-methoxy-6-(pyrrolidin-3-yl)methylphenol (CAS No. 1337350-40-9)
2-methoxy-6-(pyrrolidin-3-yl)methylphenol, a compound with the chemical identifier CAS No. 1337350-40-9, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. The presence of both methoxy and pyrrolidinyl substituents in its molecular framework suggests a rich chemical diversity that could be leveraged for therapeutic purposes.
The molecular structure of 2-methoxy-6-(pyrrolidin-3-yl)methylphenol consists of a phenolic core substituted with a methoxy group at the 2-position and a pyrrolidinylmethyl group at the 6-position. This configuration not only imparts distinct electronic and steric properties but also opens up possibilities for various chemical modifications and functionalizations. Such structural attributes are often explored in the design of novel bioactive molecules aimed at modulating biological pathways relevant to human health and disease.
In recent years, there has been a growing emphasis on the development of small-molecule inhibitors that target specific enzymes and receptors involved in pathological processes. The pyrrolidinyl moiety in 2-methoxy-6-(pyrrolidin-3-yl)methylphenol is particularly noteworthy, as it is a common pharmacophore found in many biologically active compounds. This group is known to contribute to binding affinity and selectivity, making it a valuable component in medicinal chemistry efforts.
Current research in the field of pharmaceutical sciences has highlighted the importance of polyphenolic derivatives in therapeutic applications. The phenolic hydroxyl group in 2-methoxy-6-(pyrrolidin-3-yl)methylphenol lends itself to hydrogen bonding interactions, which are crucial for stabilizing enzyme-substrate complexes and enhancing drug-receptor binding. Furthermore, the methoxy substitution can influence metabolic stability and bioavailability, factors that are critical for the clinical efficacy of a drug candidate.
The synthesis and characterization of 2-methoxy-6-(pyrrolidin-3-yl)methylphenol have been subjects of considerable interest among synthetic chemists. Advanced synthetic methodologies have enabled the preparation of this compound with high purity and yield, facilitating its use in downstream biological assays. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the complex core structure of this molecule.
Biological evaluation studies on 2-methoxy-6-(pyrrolidin-3-yl)methylphenol have revealed promising activities in several disease models. For instance, preliminary data suggest that this compound exhibits inhibitory effects on certain kinases implicated in cancer progression. Additionally, its interaction with other biological targets, such as transcription factors and ion channels, has been explored, providing insights into its potential therapeutic spectrum.
The integration of computational chemistry tools has further accelerated the discovery process for compounds like 2-methoxy-6-(pyrrolidin-3-yl)methylphenol. Molecular docking simulations have been employed to predict binding modes and affinities with various biological targets, guiding experimental efforts toward optimizing lead structures. These computational approaches complement traditional high-throughput screening methods, offering a more efficient route to identifying promising drug candidates.
In conclusion, 2-methoxy-6-(pyrrolidin-3-yl)methylphenol (CAS No. 1337350-40-9) stands as a testament to the innovative strides being made in pharmaceutical chemistry. Its unique structural composition and demonstrated biological activities position it as a valuable scaffold for developing novel therapeutics. As research continues to uncover new applications and mechanisms of action for this compound, its significance in addressing unmet medical needs is likely to grow.
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